3-Tosyl-6-oxa-bicyclo[3.1.0]hexane
Description
3-Tosyl-6-oxa-bicyclo[3.1.0]hexane is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane scaffold with an oxygen atom at the 6-position and a tosyl (p-toluenesulfonyl) group at the 3-position. The bicyclo[3.1.0]hexane system consists of a fused cyclopropane and cyclohexane ring, introducing significant steric strain and conformational rigidity. The tosyl group enhances the compound’s stability and serves as a leaving group in substitution reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates .
Properties
Molecular Formula |
C12H14O3S |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H14O3S/c1-8-2-4-9(5-3-8)16(13,14)10-6-11-12(7-10)15-11/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
SAUPZDZNFDSVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CC3C(C2)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Tosyl-6-oxa-bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Tosyl-6-oxa-bicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives
6-Oxabicyclo[3.1.0]hexane Derivatives
6-Oxa-3-thiabicyclo[3.1.0]hexane Derivatives
Functionalized Derivatives
Tosyl-Substituted Analogues
Carboxylate and Ester Derivatives
Structural and Functional Comparison Table
Key Research Findings
Heteroatom Positioning : Relocating the oxygen atom in oxabicyclo[3.1.0]hexane scaffolds (e.g., from 3-oxa to 2-oxa) significantly alters synthetic accessibility and biological activity .
Pharmaceutical Relevance : Azabicyclo[3.1.0]hexane derivatives show promise in treating NAFLD, pruritus, and neurological disorders due to their rigid, bioavailable structures .
Synthetic Challenges : Tosyl and sulfone groups enhance stability but require precise regioselective reactions to avoid side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
